3-{1-[(4-phenylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone
Overview
Description
3-{1-[(4-phenylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a quinazolinone core with a phenylpiperazine moiety, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(4-phenylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylpiperazine with a suitable quinazolinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and efficiency. The process is optimized to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(4-phenylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[(4-phenylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to bind to certain receptors in the central nervous system, potentially modulating their activity. The quinazolinone core can interact with various enzymes, inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4(3H)-quinazolinone: A simpler quinazolinone derivative with similar core structure but lacking the phenylpiperazine moiety.
1-[(4-phenylpiperazino)carbonyl]propyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
3-{1-[(4-phenylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone is unique due to its combination of the quinazolinone core and the phenylpiperazine moiety, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
3-[1-oxo-1-(4-phenylpiperazin-1-yl)butan-2-yl]quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-20(26-16-23-19-11-7-6-10-18(19)21(26)27)22(28)25-14-12-24(13-15-25)17-8-4-3-5-9-17/h3-11,16,20H,2,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQYGHVZDMYCTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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